molecular formula C7H7BN2O2 B12500411 Imidazo[1,5-a]pyridin-6-ylboronic acid

Imidazo[1,5-a]pyridin-6-ylboronic acid

Cat. No.: B12500411
M. Wt: 161.96 g/mol
InChI Key: VBZURCXVHLSJJL-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions often employ readily available starting materials and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridin-6-ylboronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridin-6-ylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the imidazo[1,5-a]pyridine core.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, alkylamines, and transition metal catalysts . Reaction conditions may vary depending on the desired transformation, but they generally involve mild temperatures and atmospheric pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic esters or alcohols, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-6-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Imidazo[1,5-a]pyridin-6-ylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and versatile applications, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-6-ylboronic acid

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5,11-12H

InChI Key

VBZURCXVHLSJJL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=NC=C2C=C1)(O)O

Origin of Product

United States

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